1-Bromo-3,4-dichlorobutane
Description
1-Bromo-3,4-dichlorobutane (CAS: 26204-05-7) is a halogenated aliphatic compound with the molecular formula C₄H₇BrCl₂. It is also known as Bromodichlorobutane and is structurally characterized by a four-carbon chain with bromine at position 1 and chlorine atoms at positions 3 and 4 . This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where its bromine and chlorine substituents enable selective reactivity. Commercial suppliers list it with ≥95% purity, highlighting its importance in specialized chemical processes .
Properties
IUPAC Name |
4-bromo-1,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNIHBUEOVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659864 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26204-05-7 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the addition of bromine and chlorine to butene, followed by dehydrohalogenation to yield the desired product . The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase-transfer catalysts can enhance the efficiency of the halogenation reactions, making the process more economical and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed to promote elimination reactions.
Major Products:
Substitution: Products include alcohols, amines, or other substituted alkanes.
Elimination: The major products are alkenes, such as butenes.
Scientific Research Applications
1-Bromo-3,4-dichlorobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dichlorobutane in chemical reactions involves the formation of reactive intermediates, such as halonium ions, during halogenation processes . These intermediates facilitate the addition or substitution reactions by providing a pathway for the nucleophilic attack or elimination of halogen atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with halogenated alkanes and aromatic analogs, focusing on structural features, reactivity, and applications.
Halogenated Alkanes: Positional Isomers and Chain-Length Variants
1-Bromo-4-chlorobutane (C₄H₈BrCl)
- Structure : Bromine at position 1, chlorine at position 3.
- Molecular Weight : 171.46 g/mol (vs. 220.91 g/mol for 1-Bromo-3,4-dichlorobutane).
- Reactivity : The single chlorine substituent reduces steric hindrance, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) for synthesizing pharmaceuticals and agrochemicals .
- Applications : Widely used to introduce four-carbon chains into molecular frameworks .
1-Bromo-3-chloropropane (C₃H₆BrCl)
Aromatic Halogenated Analogs
1-Bromo-3,4-dichlorobenzene (C₆H₃BrCl₂)
- Structure : Aromatic ring with bromine and chlorine substituents.
- Applications : Used in cross-coupling reactions to synthesize polymers and ligands. TCI Chemicals offers this compound at high purity (≥98%) for research .
- Reactivity : Slower reaction kinetics compared to aliphatic analogs due to aromatic stability .
1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
Comparative Data Table
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₄H₇BrCl₂ | 26204-05-7 | 220.91 | Organic synthesis intermediate | Moderate SN2 reactivity |
| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 927-58-2 | 171.46 | Pharmaceuticals, agrochemicals | High SN2 reactivity |
| 1-Bromo-3,4-dichlorobenzene | C₆H₃BrCl₂ | 18282-59-2 | 225.90 | Polymer synthesis, ligand preparation | Electrophilic aromatic substitution |
| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 461-96-1 | 192.98 | Fluorinated materials, liquid crystals | Enhanced electrophilic reactivity |
Key Research Findings
- Reactivity in Solvent Systems : PEG/dioxane/water mixtures improve yields in halogenated alkane reactions (e.g., C-O coupling), though this compound’s exact performance requires further study .
- Toxicity Trends: Multi-halogenated alkanes like this compound exhibit higher environmental persistence and toxicity compared to mono-halogenated analogs .
- Synthetic Utility : Bromine in this compound acts as a better leaving group than chlorine, favoring substitutions at position 1 .
Biological Activity
1-Bromo-3,4-dichlorobutane (C4H7BrCl2) is a halogenated organic compound notable for its applications in organic synthesis and medicinal chemistry. This compound features a butane backbone with bromine and chlorine substituents at the 1, 3, and 4 positions, respectively. Its molecular weight is approximately 205.90 g/mol, and it is primarily used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
This compound can be synthesized through various methods, including halogenation of butane derivatives. The presence of halogens significantly influences its reactivity, allowing it to participate in substitution and elimination reactions. The compound is characterized by:
- Molecular Formula : C4H7BrCl2
- Boiling Point : Approximately 80-90°C under reduced pressure
- Solubility : Soluble in organic solvents like ethanol and diethyl ether
The biological activity of this compound can be attributed to its ability to form reactive intermediates during chemical reactions. These intermediates can engage in nucleophilic substitution or elimination reactions, leading to the formation of various products such as alcohols or alkenes. The mechanism typically involves the formation of halonium ions during halogenation processes, which are key to its reactivity.
Toxicological Profile
This compound exhibits significant biological activity that has been studied for its toxicological effects. Halogenated compounds are often associated with various environmental and health risks due to their persistence and potential carcinogenicity. Research indicates that exposure to such compounds may lead to:
- Carcinogenic Effects : Studies have linked halogenated compounds to increased cancer risks due to their ability to form DNA adducts.
- Endocrine Disruption : Some halogenated compounds can interfere with hormonal systems, potentially leading to reproductive and developmental issues.
Case Studies
- Environmental Impact Study : A study examined the biodegradation potential of this compound using thermophilic bacteria. The results indicated that these bacteria could effectively degrade the compound under controlled conditions, highlighting its potential for bioremediation applications .
- Pharmaceutical Development : In medicinal chemistry, this compound has been utilized as a precursor in the synthesis of novel drug candidates. Its unique structure allows for modifications that enhance pharmacological properties while reducing toxicity .
Comparative Analysis
A comparative analysis with similar compounds reveals the distinct biological activity of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | C4H7BrCl2 | Moderate toxicity; used in synthesis |
| 1-Bromo-2,3-dichlorobutane | C4H7BrCl2 | Higher reactivity; potential carcinogen |
| 1-Bromo-4-chlorobutane | C4H8BrCl | Lower toxicity; less studied |
Applications in Research
The compound's utility extends beyond synthesis; it plays a crucial role in research applications:
- Organic Synthesis : It serves as an important intermediate for synthesizing complex organic molecules.
- Material Science : Used in developing specialized polymers with unique properties due to its halogen content.
- Medicinal Chemistry : Acts as a building block for pharmaceutical agents targeting various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
